molecular formula C2H3ClO4S B13027316 2-(Chlorosulfonyl)aceticacid

2-(Chlorosulfonyl)aceticacid

Cat. No.: B13027316
M. Wt: 158.56 g/mol
InChI Key: UKBCBFHLIIEWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chlorosulfonyl)acetic acid: methyl 2-(chlorosulfonyl)acetate , is an organic compound with the molecular formula C₃H₅ClO₄S. It features a chlorosulfonyl group (-SO₂Cl) attached to the acetic acid backbone. This compound plays a significant role in various chemical and biological applications.

Preparation Methods

Synthetic Routes::

    Direct Synthesis: One common method involves the direct reaction of acetic acid with chlorosulfonic acid. The reaction proceeds as follows:

    Esterification: Another approach is the esterification of acetic acid with chlorosulfonic acid, followed by hydrolysis to obtain the desired compound:

Industrial Production::
  • In industry, 2-(chlorosulfonyl)acetic acid is synthesized on a larger scale using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: The compound readily undergoes hydrolysis in the presence of water, yielding acetic acid and chlorosulfonic acid.

    Substitution Reactions: It can participate in substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles (e.g., amines, alcohols).

    Esterification: Reacting with alcohols forms esters.

    Oxidation and Reduction: While not commonly used for this compound, it can undergo oxidation or reduction reactions.

Common Reagents and Conditions::

    Hydrolysis: Water, acidic or basic conditions.

    Substitution: Various nucleophiles (e.g., amines, alcohols), typically in polar solvents.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

    Oxidation/Reduction: Specific oxidizing or reducing agents.

Major Products::
  • Hydrolysis: Acetic acid and chlorosulfonic acid.
  • Substitution: Various esters or amides.
  • Esterification: Methyl 2-(chlorosulfonyl)acetate.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Research on its antimicrobial properties.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

  • The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

IUPAC Name

2-chlorosulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO4S/c3-8(6,7)1-2(4)5/h1H2,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBCBFHLIIEWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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